Cas no 50373-36-9 (()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol)
50373-36-9 structure
Product Name:()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
Numero CAS:50373-36-9
MF:C10H18O
MW:154.249323368073
CID:1565691
PubChem ID:170833
Update Time:2025-04-21
()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-rel-
- (1)-(1alpha,2beta,5alpha)-5-Methyl-2-(1-methylvinyl)cyclohexan-1-ol
- 5-methyl-2-(prop-1-en-2-yl)cyclohexanol
- (±)-(1alpha,2beta,5alpha)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
- 5-METHYL-2-(1-METHYLETHENYL)-, (1R,2S,5R)-REL-CYCLOHEXANOL
- ()-(1α
- )-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
- ,2β
- ,5α
- SCHEMBL43859
- 89-79-2
- UNII-3TH92O3BXN
- Isopulegol, (+/-)-
- (1R,3R,4S)-(-)-p-Menth-8-en-3-ol
- (-)-L-Isopulegol
- DTXSID5047116
- (-)-Isopulegol, 99%
- GTPL2462
- E78611
- p-8(9)-Menthen-3-ol
- l-Isopulegol
- AKOS028109164
- (+/-)-isopulegol
- rel-(1R,2S,5R)-5-Methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol
- FEMA No. 2962
- EC 201-940-6
- 5-Methyl-2-(1-methylethenyl)-(1R,2S,5R)-Cyclohexanol
- EINECS 201-940-6
- NSC 1263
- Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, [1R-(1.alpha.,2.beta.,5.alpha.)]-
- ZYTMANIQRDEHIO-KXUCPTDWSA-
- EN300-269447
- (1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexanol
- Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R-(1alpha,2beta,5alpha))-
- NSC-231369
- EINECS 256-557-7
- ISOPULEGOL [FHFI]
- HY-121206
- 3TH92O3BXN
- (-)-Isopulegol, >=98%
- (1R,2S,5R)-5-METHYL-2-(PROP-1-EN-2-YL)CYCLOHEXAN-1-OL
- DTXSID90110001
- Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-
- (-)-Isopulegol
- InChI=1/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1
- 50373-36-9
- 2-Isopropenyl-5-methylcyclohexanol-, (1R-(1alpha,2beta,5alpha))-
- (-)-Isopulegol, primary pharmaceutical reference standard
- (-)-Isopulegol 100 microg/mL in Acetonitrile
- (1R,3R,4S)-P-METH-8-EN-3-OL
- Q2103922
- AI3-02176
- ISOPULEGOL [FCC]
- NS00127398
- Isopulegol (natural)
- CHEBI:70479
- coolact P
- NVG8YK55NL
- p-Menth-8-en-3-ol, (1R,3R,4S)-(-)-
- (-)-Isopulegol, technical grade
- 5-Methyl-2-(1-methylethenyl)cyclohexanol, (1R-(1alpha,2beta,5alpha))-
- rac-isopulegol
- iso-Pulegol
- 59905-53-2
- (+/-)-(1alpha,2beta,5alpha)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
- (-)-Isopulegol, analytical standard
- Isopulegol
- (1R,2S,5R)-2-Isopropenyl-5-methylcyclohexanol
- UNII-NVG8YK55NL
- NSC-1263
- CS-0081229
- CHEMBL237994
- 1-isopulegol
- p-Menth-8(9)-en-3-ol
- AS-10358
- (1R,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol
- NSC1263
- ()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
-
- Inchi: 1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1
- Chiave InChI: ZYTMANIQRDEHIO-KXUCPTDWSA-N
- Sorrisi: O[C@@H]1C[C@H](C)CC[C@H]1C(=C)C
Proprietà calcolate
- Massa esatta: 154.136
- Massa monoisotopica: 154.136
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 151
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2A^2
- XLogP3: 3
Proprietà sperimentali
- Densità: 0.912
- Punto di ebollizione: 197°C at 760 mmHg
- Punto di infiammabilità: 78.3°C
- Indice di rifrazione: 1.472
- PSA: 20.23000
- LogP: 2.35960
()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol Letteratura correlata
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
50373-36-9 (()-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol) Prodotti correlati
- 473-98-3(Betulin)
- 545-47-1(lupeol)
- 7786-67-6(Isopulegol)
- 473-15-4(β-Eudesmol Standard)
- 1059-14-9(Taraxasterol)
- 104870-56-6((+)-Isopulegol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso